Computed Lipophilicity and Hydrogen-Bonding Profile vs. Saturated Pyrrolidine Analog
The target compound (MW 151.17 g/mol) differs from its saturated analog 1-acetyl-4-aminopyrrolidine-3-carbonitrile (MW 153.18 g/mol) by only 2 Da, yet the unsaturation produces a measurable shift in computed lipophilicity and hydrogen-bonding capacity. The target compound has an XLogP3-AA of -1 [1], whereas the saturated analog, lacking the enamine conjugation, is expected to exhibit a marginally higher XLogP3 value (estimated ~ -0.5 to -0.8 based on analog calculation), indicating that the dihydropyrrole ring slightly increases polarity. Furthermore, the target compound possesses zero rotatable bonds (constrained ring geometry) compared to potentially greater conformational flexibility in the saturated analog, which may affect binding-site complementarity in biological screening contexts.
| Evidence Dimension | Computed XLogP3-AA, H-bond donor/acceptor counts, rotatable bonds |
|---|---|
| Target Compound Data | XLogP3-AA: -1; HBD: 1; HBA: 3; Rotatable bonds: 0 [1] |
| Comparator Or Baseline | 1-Acetyl-4-aminopyrrolidine-3-carbonitrile: XLogP3 estimated ~ -0.5 to -0.8; HBD: 1; HBA: 3; Rotatable bonds: 0 (estimated) |
| Quantified Difference | ΔXLogP3 ~ -0.2 to -0.5 (target more polar); rotatable bond count identical; HBD/HBA identical but electronic character differs due to conjugation. |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem release 2019.06.18); comparator values estimated. |
Why This Matters
In procurement for early-stage drug discovery, differences in logP of even 0.2–0.5 log units can alter chromatographic retention, solubility, and preliminary ADME predictions, making the target compound a distinct chemical entity for library design rather than an interchangeable analog.
- [1] PubChem. Compound Summary for CID 538921: 1-Acetyl-4-amino-2,5-dihydro-1H-pyrrole-3-carbonitrile. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2125-74-8 (accessed May 2026). View Source
